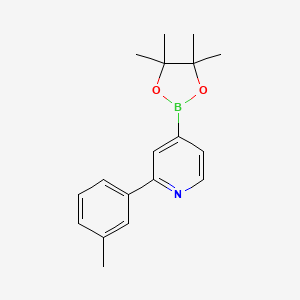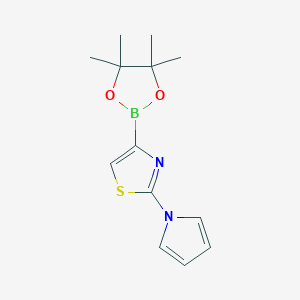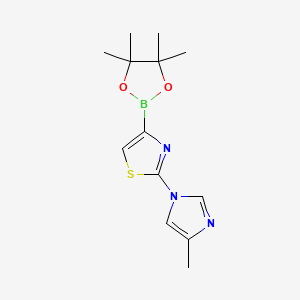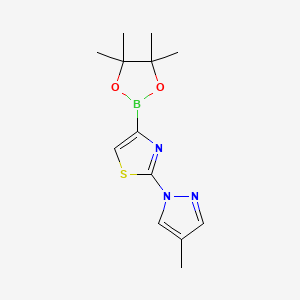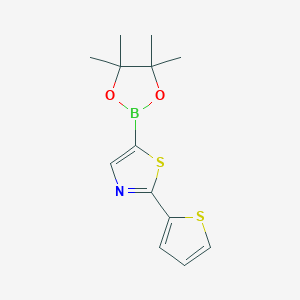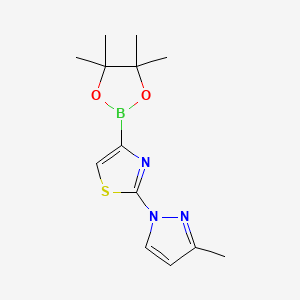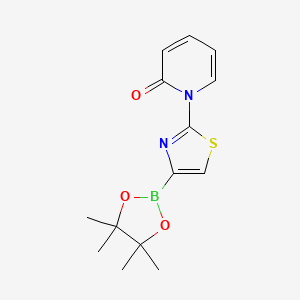
2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester (2PTPE) is an organic compound with a wide range of applications in scientific research. It is a boronic ester of 2-(1H-pyridin-2-one)thiazole, a heterocyclic compound containing both a thiazole and a pyridinone ring. This compound has been used in a variety of synthetic methods, including Suzuki-Miyaura cross-coupling reactions, and is a versatile tool for the synthesis of a range of other compounds. It is also used in the preparation of biologically active compounds, such as drugs and other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester is not fully understood, but is thought to involve the formation of a boron-containing intermediate. This intermediate is then attacked by the nucleophile, resulting in the formation of a new bond and the release of a boron atom. This reaction occurs in the presence of a base, such as an alkoxide or amine, and is often followed by an elimination of a leaving group, such as a halide or sulfonate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that it has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. As such, it is likely that it has some effect on biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester has a number of advantages for laboratory experiments. It is a versatile tool for the synthesis of a wide range of compounds, and is relatively easy to synthesize. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is also relatively expensive, and can be difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for the use of 2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester in scientific research. One potential direction is the use of this compound in the synthesis of polymers and other materials. Another potential direction is the use of this compound in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Additionally, this compound could be used in the synthesis of drugs and other biologically active molecules. Finally, further research could be done to explore the biochemical and physiological effects of this compound.
Synthesis Methods
2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester can be synthesized through a variety of methods. The most common method is the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed reaction between aryl halides and organoboronic acids. This reaction is widely used in the synthesis of a variety of compounds, including this compound. Other methods of synthesis include the use of alkyl halides and organoboronic acids, or the use of organoboronic acids and aryl halides.
Scientific Research Applications
2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research. It is used in the synthesis of a variety of biologically active compounds, including drugs and other biologically active molecules. It is also used in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3S/c1-13(2)14(3,4)20-15(19-13)10-9-21-12(16-10)17-8-6-5-7-11(17)18/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXHDNCFUXJDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







